![molecular formula C13H13N3O2 B1519176 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione CAS No. 635698-34-9](/img/structure/B1519176.png)
6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione
Eigenschaften
IUPAC Name |
6-benzyl-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-12-10-7-16(6-9-4-2-1-3-5-9)8-11(10)14-13(18)15-12/h1-5H,6-8H2,(H2,14,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPFBTNJYIYLKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653347 | |
Record name | 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635698-34-9 | |
Record name | 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Beschreibung
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound reflects its intricate bicyclic architecture. The parent structure comprises a pyrrolo[3,4-d]pyrimidine system, where a pyrrole ring is fused to a pyrimidine at the 3,4-positions (Figure 1). The numbering begins at the pyrimidine’s nitrogen atom, with the benzyl group attached to the 6-position and two ketone oxygen atoms at positions 2 and 4. The “6,7-dihydro” designation indicates partial saturation of the pyrrole ring, reducing aromaticity at those positions.
Table 1: Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₃N₃O₂ | |
Molecular Weight | 243.26 g/mol | |
IUPAC Name | This compound |
Alternative names include 6-benzyl-1,5,6,7-tetrahydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione, emphasizing the tetrahydro state of the pyrrole ring.
Historical Evolution of Pyrrolo[3,4-d]pyrimidine Derivatives in Heterocyclic Chemistry
Pyrrolo-pyrimidines emerged as a focus of heterocyclic chemistry in the mid-20th century, building on foundational work in pyrimidine synthesis. Early efforts prioritized isomers like pyrrolo[2,3-d]pyrimidine due to their resemblance to purine bases, but the [3,4-d] isomer gained traction for its conformational rigidity and synthetic versatility. The benzyl-substituted variant was first reported in the 1990s as part of efforts to modulate kinase inhibition profiles, with later studies optimizing its solubility and target affinity.
Structural Uniqueness and Positional Isomerism Considerations
The molecule’s fused ring system imposes distinct electronic and steric constraints. Unlike pyrrolo[2,3-d]pyrimidines, where the pyrrole nitrogen aligns with the pyrimidine’s N₁, the [3,4-d] isomer positions the pyrrole nitrogen adjacent to the pyrimidine’s C₂, altering hydrogen-bonding potential (Figure 2). The benzyl group at C₆ enhances lipophilicity, while the 6,7-dihydro configuration introduces partial planarity, influencing π-stacking interactions.
Table 2: Positional Isomerism in Pyrrolo-Pyrimidines
Isomer | Fusion Positions | Key Functional Attributes |
---|---|---|
Pyrrolo[2,3-d] | 2,3 | Purine mimicry, kinase inhibition |
Pyrrolo[3,4-d] | 3,4 | Conformational rigidity, synthetic diversity |
Pyrrolo[3,2-d] | 3,2 | Limited biological applicability |
Academic Research Significance and Knowledge Gaps
Recent studies highlight this compound’s role as a precursor to kinase inhibitors, particularly targeting ataxia telangiectasia and Rad3-related (ATR) proteins. Its ability to stabilize enzyme-inhibitor complexes via hydrogen bonding at the pyrimidine-dione moiety has spurred interest in cancer therapeutics. However, gaps persist in understanding its metabolic stability and selectivity across kinase families. Computational studies predicting binding modes and synthetic routes for C₅/C₆ functionalization remain underrepresented in the literature.
Figure 1: Structural Diagram
O
||
N1—C2—N3
| |
C4—C5—C6-Benzyl
Simplified representation emphasizing the fused rings and substituents.
Figure 2: Positional Isomerism Comparison
- Pyrrolo[3,4-d]: Fusion at 3,4 positions, enabling steric shielding of the pyrimidine N₁.
- Pyrrolo[2,3-d]: Fusion at 2,3 positions, mimicking adenine’s hydrogen-bonding pattern.
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation, and ATR kinase, which is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA.
Mode of Action
Similar compounds have shown to inhibit their targets, leading to alterations in cell cycle progression and induction of apoptosis.
Biochemische Analyse
Biochemical Properties
6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound binds to the active site of CDKs, inhibiting their activity and thus affecting cell proliferation. Additionally, it interacts with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression. The compound affects cellular metabolism by inhibiting key enzymes, leading to reduced cell viability and proliferation. Furthermore, it influences cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as CDKs, leading to their inhibition. This binding is facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. The inhibition of CDKs results in cell cycle arrest and apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on cellular functions, leading to sustained apoptosis and reduced cell proliferation in vitro. In vivo studies have also demonstrated its efficacy in reducing tumor growth over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The compound’s therapeutic window is thus narrow, necessitating careful dosage optimization to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism is crucial for its bioavailability and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. Its distribution is influenced by factors such as tissue perfusion and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in the nucleus, where it affects gene expression and other nuclear processes. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments.
Biologische Aktivität
6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione (CAS No. 635698-34-9) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H13N3O2
- Molecular Weight : 243.26 g/mol
- Density : Approximately 1.37 g/cm³
- pKa : Predicted to be around 10.07
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antibacterial Activity : Recent studies have highlighted the compound's potential as an antibacterial agent. It has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin and isoniazid .
- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism in bacteria and cancer cells. This inhibition can disrupt DNA synthesis and lead to cell death .
- Antiparasitic Activity : Preliminary data suggest that derivatives of this compound may also possess antiparasitic properties, although further investigation is required to establish its potency against specific parasites .
Antibacterial Efficacy
A study conducted by MDPI demonstrated that derivatives of pyrrole compounds, including those related to this compound, exhibited significant antibacterial activity with MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus . This indicates a promising avenue for developing new antibacterial agents.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of pyrimidine derivatives has revealed that modifications at specific positions can enhance biological activity. For instance, the introduction of polar functional groups has been shown to improve aqueous solubility while maintaining or enhancing biological efficacy .
Data Table: Biological Activity Overview
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione has been studied for its potential therapeutic effects:
- Anticancer Activity :
- Antiviral Properties :
- Neuroprotective Effects :
Biological Research Applications
The compound's structure allows it to function effectively in biochemical assays:
- Protein Degradation Studies :
- Enzyme Inhibition Studies :
Synthesis and Development
The synthesis of this compound involves several steps:
-
Starting Materials :
- Commonly used precursors include benzylamine and appropriate pyrimidine derivatives.
- Synthetic Routes :
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Case Study on Anticancer Activity :
- Neuroprotective Effects Research :
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and functional differences between 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione and its closest analogues:
Functional and Pharmacological Differences
- Antioxidant Activity : The 7-thio derivatives of cyclopenta[d]pyrimidine-dione (e.g., compound 4a–h in ) exhibit significant Fe²⁺-dependent antiradical activity, with alkyl substituents (e.g., propyl or butyl chains) enhancing potency . In contrast, the target compound lacks a thioether group, which may limit its redox activity unless modified.
- Therapeutic Applications : The piperidine-linked pyrimidine-dione derivative () demonstrates anti-mycobacterial properties, highlighting the role of bulky substituents in targeting bacterial enzymes. The benzyl group in the target compound could similarly modulate enzyme binding but requires empirical validation .
- Synthetic Accessibility : The target compound’s hydrochloride salt is listed as discontinued (), suggesting challenges in synthesis or stability compared to cyclopenta[d]pyrimidine derivatives, which are synthesized via straightforward alkylation of thio intermediates .
Key Structural Determinants of Bioactivity
- Substituent Flexibility: The benzyl group in the target compound may enhance lipophilicity and membrane permeability, akin to cyclohexyl or phenoxy groups in analogues .
Vorbereitungsmethoden
Synthesis of Pyrrolo[3,4-d]pyrimidine Core
The pyrrolo[3,4-d]pyrimidine nucleus is constructed via condensation reactions involving appropriate amine and carbonyl precursors, followed by cyclization to form the fused bicyclic system. This step is critical to establish the heterocyclic framework essential for further functionalization.
Introduction of the Benzyl Group at Position 6
The benzyl substituent at the 6-position is introduced typically through nucleophilic substitution or coupling reactions. This step requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
Reduction and Functional Group Transformations
Reduction steps are often employed to achieve the 6,7-dihydro state of the pyrrolo[3,4-d]pyrimidine ring system. According to recent patents and literature, metal borohydride-ether complexes or boron trifluoride complexes are effective reducing agents for this purpose. These reagents enable selective reduction while maintaining the integrity of sensitive functional groups.
Hydrolysis and Salt Formation
Hydrolysis of intermediate tartarate salts is performed in organic solvents with bases to liberate the free base of the compound. This step is important for purification and preparation for subsequent reductions or isolations.
Resolution and Purification
Chiral resolution may be necessary depending on the desired stereochemistry of the final product. Resolution with D(-) tartaric acid has been documented to yield high purity intermediates. Purification techniques such as preparative high-performance liquid chromatography (HPLC) are used to achieve the required purity, often exceeding 98%.
Detailed Synthetic Route (Based on Patent WO2014097272A2)
Step No. | Reaction Step Description | Reagents/Conditions | Outcome/Purpose |
---|---|---|---|
1 | De-aromatization of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | Metal catalyst, solvent system | Formation of tetrahydro intermediate |
2 | In situ resolution to obtain (4aR,7aS)-6-benzyltetrahydro derivative mono tartarate salt | D(-) tartaric acid, solvent system | Chiral resolution |
3 | Hydrolysis of tartarate salt to free base | Base in organic solvent | Free base liberation |
4 | In situ reduction of free base | Metal borohydride-ether or boron trifluoride complex, non-ethereal solvent, 20-90°C | Formation of (S,S)-6-benzyloctahydro derivative |
5 | Racemization of undesired isomer | Chlorinating agent, organic solvent or organic solvent-water mixture | Conversion of undesired isomer |
6 | Dehydrochlorination of chlorine-amine intermediate | Base | Regeneration of intermediate |
7 | High pressure hydrogenation | Metal catalyst, hydrogen gas | Final reduction step |
8 | Final resolution with D(-) tartaric acid | Resolution agent | Isolation of desired chiral compound |
This process is designed to be industrially scalable, cost-effective, and to provide high purity product (>98%).
Research Findings and Optimization
Use of metal borohydride-ether complexes as reducing agents is advantageous due to their stability and effectiveness in selective reductions. These complexes can be prepared and stored for extended periods without loss of activity, facilitating industrial application.
The solvent system plays a crucial role; employing at least one non-ethereal solvent (e.g., halogenated solvents or aprotic solvents) improves process economics and safety by reducing reliance on volatile ethers.
Temperature control (20-90°C) during reduction steps is critical for optimizing yield and purity.
Resolution using tartaric acid salts allows for effective separation of stereoisomers, which is essential for obtaining compounds with the desired biological activity.
Purification by preparative HPLC with gradients of acetonitrile-water mixtures is effective for isolating high-purity compounds.
Summary Table of Key Preparation Parameters
Parameter | Details | Notes |
---|---|---|
Starting Material | 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7-dione | Commercially available or synthesized |
Key Reagents | Metal borohydride-ether complex, boron trifluoride complex | Selective reduction agents |
Solvent System | Non-ethereal solvents (e.g., halogenated, aprotic solvents) | Enhances safety and cost-efficiency |
Temperature Range | 20-90°C | Controlled for optimal yield and purity |
Resolution Agent | D(-) tartaric acid | For chiral resolution |
Purification Technique | Preparative HPLC | Achieves ≥98% purity |
Yield | High (exact yield varies by step) | Industrially scalable |
Q & A
Basic: What are the key steps for synthesizing 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione, and how is purity ensured?
Answer:
Synthesis typically involves multi-step routes starting with condensation reactions between substituted pyrimidine precursors and benzyl derivatives. For example, analogous compounds (e.g., pyrido-pyrimidines) are synthesized via nucleophilic substitution or cyclization reactions under reflux conditions, followed by benzylation . Purification often employs column chromatography (silica gel, eluents like ethyl acetate/hexane) to isolate intermediates, with final recrystallization in methanol or ethanol to achieve >95% purity . Purity validation requires HPLC (C18 columns, UV detection) and / NMR to confirm structural integrity .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what structural features do they reveal?
Answer:
- NMR Spectroscopy : NMR identifies protons on the benzyl group (δ 7.2–7.4 ppm, multiplet) and dihydropyrrolo ring (δ 3.0–4.5 ppm, multiplet). NMR confirms carbonyl groups (δ 165–175 ppm) and aromatic carbons .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 257.29 for CHNO) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the fused pyrrolo-pyrimidine ring system, critical for confirming stereochemistry .
Advanced: How can computational methods optimize the synthesis of novel derivatives of this compound?
Answer:
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and reaction pathways for cyclization steps, reducing trial-and-error approaches. For instance, reaction path searches can identify optimal solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd/C for hydrogenation) . Molecular docking (AutoDock Vina) screens derivatives for binding affinity to target enzymes (e.g., kinase inhibitors), prioritizing candidates for synthesis . Post-analysis, machine learning models (e.g., random forests) correlate reaction conditions (temperature, solvent) with yield to refine protocols .
Advanced: What strategies resolve contradictions in reported biological activities of pyrrolo-pyrimidine derivatives?
Answer:
- Comparative Assays : Standardize in vitro assays (e.g., enzyme inhibition using identical ATP concentrations and pH buffers) to minimize variability .
- Metabolic Profiling : LC-MS/MS identifies metabolites that may interfere with activity (e.g., oxidation of the benzyl group reducing potency) .
- Structural Dynamics : Molecular dynamics simulations (GROMACS) assess protein-ligand stability over 100 ns trajectories, explaining discrepancies in IC values due to binding mode shifts .
Advanced: How can researchers design analogs to improve solubility without compromising target binding?
Answer:
- Bioisosteric Replacement : Substitute the benzyl group with polar groups (e.g., pyridyl or morpholine) while retaining π-π stacking interactions. LogP calculations (ChemAxon) guide hydrophilicity adjustments .
- Prodrug Approaches : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the 6-position, enhancing aqueous solubility. In vitro hydrolysis assays (pH 7.4 buffer) validate release kinetics .
- Co-Crystallization : X-ray structures of target proteins (e.g., kinases) identify solvent-exposed regions for PEG or carbohydrate conjugates .
Basic: What are the stability considerations for storing this compound, and how are degradation products analyzed?
Answer:
- Storage : Store at -20°C under argon in amber vials to prevent photodegradation and oxidation. Monitor humidity (<30% RH) to avoid hydrolysis of the diketone moiety .
- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-PDA detect degradation products (e.g., ring-opened aldehydes via LC-MS). Forced oxidation (HO) identifies vulnerable sites .
Advanced: What in silico tools predict the compound’s ADMET properties, and how are these validated experimentally?
Answer:
- ADMET Prediction : SwissADME estimates bioavailability (Topological Polar Surface Area <90 Ų) and CYP450 inhibition (e.g., CYP3A4). Toxicity risks (AMES test) are screened with ProTox-II .
- Experimental Validation : Caco-2 permeability assays confirm predicted absorption (P >1×10 cm/s). Microsomal stability tests (human liver microsomes) quantify metabolic half-life .
Advanced: How do researchers address low yields in large-scale synthesis of this compound?
Answer:
- Process Optimization : Switch from batch to flow chemistry for exothermic steps (e.g., benzylation), improving heat dissipation and yield by 15–20% .
- Catalyst Screening : High-throughput experimentation (HTE) with 96-well plates identifies Pd(OAc)/Xantphos as optimal for Suzuki couplings, reducing side products .
- Crystallization Engineering : Use anti-solvent crystallization (water in DMSO) to enhance crystal habit and filtration efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.